N'~2~,N'~5~-bis[(E)-1H-pyrrol-2-ylmethylidene]furan-2,5-dicarbohydrazide
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Overview
Description
N’~2~,N’~5~-BIS[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes pyrrole and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~,N’~5~-BIS[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE typically involves the condensation reaction between 2,5-furandicarbohydrazide and pyrrole-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’~2~,N’~5~-BIS[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’~2~,N’~5~-BIS[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism by which N’~2~,N’~5~-BIS[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis((1H-pyrrol-2-yl)methylene)hydrazine: A related compound with similar structural features.
3,5-Dimethyl-1H-pyrrol-2-yl)methylene)hydrazine: Another similar compound with methyl groups on the pyrrole ring.
Uniqueness
N’~2~,N’~5~-BIS[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is unique due to the presence of both pyrrole and furan rings, which confer distinct chemical and biological properties. This combination of structural elements makes it a versatile compound for various applications in scientific research .
Properties
Molecular Formula |
C16H14N6O3 |
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Molecular Weight |
338.32 g/mol |
IUPAC Name |
2-N,5-N-bis[(E)-1H-pyrrol-2-ylmethylideneamino]furan-2,5-dicarboxamide |
InChI |
InChI=1S/C16H14N6O3/c23-15(21-19-9-11-3-1-7-17-11)13-5-6-14(25-13)16(24)22-20-10-12-4-2-8-18-12/h1-10,17-18H,(H,21,23)(H,22,24)/b19-9+,20-10+ |
InChI Key |
KMSZOUHVBPNYHP-LQGKIZFRSA-N |
Isomeric SMILES |
C1=CNC(=C1)/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C3=CC=CN3 |
Canonical SMILES |
C1=CNC(=C1)C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC3=CC=CN3 |
Origin of Product |
United States |
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